molecular formula C13H18N2O5S B586323 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid CAS No. 1265892-01-0

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid

Cat. No.: B586323
CAS No.: 1265892-01-0
M. Wt: 314.356
InChI Key: WFEBOBZHCYLTEZ-UHFFFAOYSA-N
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Description

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid is a complex organic compound with the molecular formula C13H18N2O5S. It is structurally similar to Articaine, an amide-based short-acting local anesthetic used in various medical procedures. This compound is notable for its unique structure, which includes a thiophene ring, a ureido group, and a tetrahydropyranyloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Ureido Group: This step involves the reaction of the thiophene derivative with an isocyanate to form the ureido group.

    Attachment of the Tetrahydropyranyloxy Moiety: This is typically done through etherification reactions, where the hydroxyl group of the tetrahydropyranyl alcohol reacts with an appropriate leaving group on the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ureido group can be reduced to form amines.

    Substitution: The tetrahydropyranyloxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ureido group can produce primary or secondary amines.

Scientific Research Applications

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

based on its structural similarity to Articaine, it is likely to interact with sodium channels in nerve cells, inhibiting the propagation of nerve impulses and thereby exerting a local anesthetic effect. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Articaine: An amide-based local anesthetic with a similar structure.

    Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various applications, including pharmaceuticals and materials science.

    Ureido Compounds: Molecules containing the ureido group, which are found in various biologically active compounds.

Uniqueness

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid is unique due to its combination of a thiophene ring, a ureido group, and a tetrahydropyranyloxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEBOBZHCYLTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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